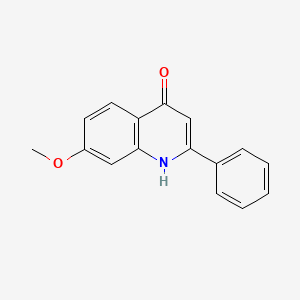
5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol
Descripción general
Descripción
The compound of interest, 5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol, is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The molecule consists of a triazine ring substituted with a methyl-furyl group and a thiol group. This structure is related to various compounds that have been synthesized and studied for their physicochemical properties and potential biological activities.
Synthesis Analysis
The synthesis of related triazine derivatives often involves the reaction of substituted furyl compounds with reagents such as guanidine or hydrazine derivatives. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes in methanol in the presence of sodium hydroxide leads to the formation of S-derivatives with high yield . Similarly, the reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine in methanol yields new triazine derivatives . These methods could potentially be adapted for the synthesis of 5-(5-Methyl-2-furyl)-1,2,4-triazine-3-thiol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazine derivatives is often confirmed using techniques such as 1H NMR spectroscopy and elemental analysis . Additionally, X-ray diffraction and molecular modeling techniques have been used to investigate the structural and conformational features of related compounds, such as 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . These studies can provide insights into the tautomeric forms and stability of the compounds, which are important for understanding their reactivity and biological activity.
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution when reacted with halogen-containing compounds . The thiol group in the triazine ring can also exhibit tautomerism, as seen in compounds like 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]triazole-3-thiol . Understanding these reactions and tautomeric equilibria is crucial for the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the triazine ring. The presence of a thiol group can increase the reactivity of the compound, making it a potential candidate for further functionalization. The antibacterial activity of some triazine derivatives has been investigated, showing that they can compete with broad-spectrum antibiotics like kanamycin . These properties are essential for the potential application of these compounds in medicinal chemistry.
Safety and Hazards
Propiedades
IUPAC Name |
5-(5-methylfuran-2-yl)-2H-1,2,4-triazine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-5-2-3-7(12-5)6-4-9-11-8(13)10-6/h2-4H,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPCCAIIANXIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=S)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217175 | |
| Record name | 1,2,4-Triazine-3(2H)-thione, 5-(5-methyl-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142199-96-9 | |
| Record name | 1,2,4-Triazine-3(2H)-thione, 5-(5-methyl-2-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazine-3(2H)-thione, 5-(5-methyl-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



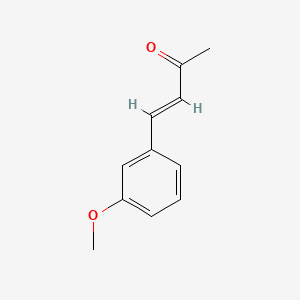

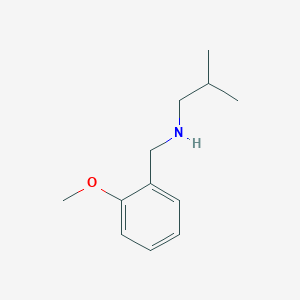
![2-{[(2-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3022421.png)
![1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B3022422.png)
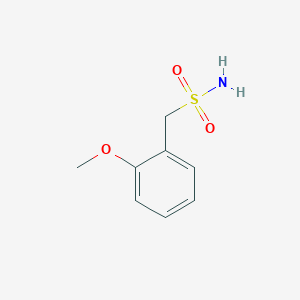
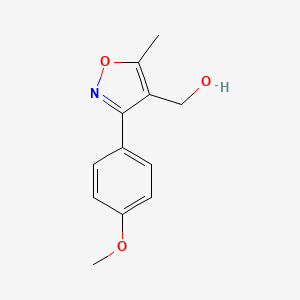
![2-[(2-Methoxyphenyl)methyl]azepane](/img/structure/B3022430.png)
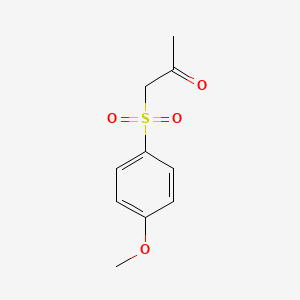
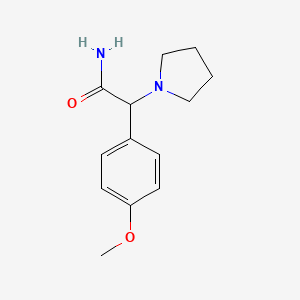

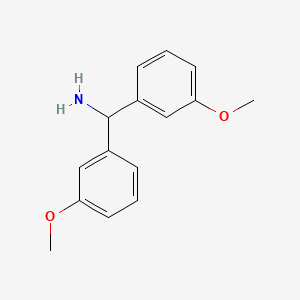
![1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B3022437.png)
